Acamprosate-D6 Calcium
Overview
Description
Acamprosate-D6 Calcium is the deuterium labeled Acamprosate calcium . It is a GABA receptor agonist and modulator of glutamatergic systems . Acamprosate calcium is a prescription medication that helps people who are dependent on alcohol to abstain from drinking it . It is used along with psychosocial support and helps to prevent the cravings and urge to drink alcohol that people with alcohol use disorder experience .
Molecular Structure Analysis
Acamprosate, the calcium salt of N-acetyl-homotaurin, was initially shown to suppress alcohol drinking in experimental animals . This suggests that the molecular structure of Acamprosate-D6 Calcium is similar to that of Acamprosate Calcium.
Chemical Reactions Analysis
Acamprosate is thought to act via several mechanisms affecting multiple neurotransmitter systems; inhibition of neuronal hyperexcitability by antagonism of excitatory amino acid activity and reduction of calcium ion fluxes has been suggested as its predominant mechanism of action .
Physical And Chemical Properties Analysis
Acamprosate Calcium has a molecular weight of 400.48 . It appears as a solid form . The molecular formula of Acamprosate Calcium is C10H20CaN2O8S2 .
Scientific Research Applications
Summary of Application
Acamprosate Calcium is clinically used in many countries for relapse prevention in alcoholism . There is accumulated evidence suggesting that acamprosate interferes with the glutamate system .
Results or Outcomes
In preclinical animal models of either excessive alcohol drinking, alcohol-seeking, or relapse-like drinking behavior, it was found that N-acetylhomotaurinate by itself is not an active psychotropic molecule . Surprisingly, calcium salts produce acamprosate-like effects in all three animal models . When translating these findings to the human situation, it was found that patients with high plasma calcium levels due to acamprosate treatment showed better primary efficacy parameters such as time to relapse and cumulative abstinence .
Research Use in Neurotransmitter Studies
Summary of Application
Acamprosate-D6 Calcium is used in research to study its effects on neurotransmitters in the brain . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and is thought to work by targeting GABA and NMDA (N-methyl-D-aspartate) glutamatergic receptor activity .
Methods of Application
In research settings, the methods of application can vary widely depending on the specific experiment or study being conducted. The exact procedures and technical details would be determined by the researchers conducting the study .
Results or Outcomes
The outcomes of these studies can provide valuable insights into the workings of neurotransmitters in the brain and the effects of substances like Acamprosate-D6 Calcium on these neurotransmitters .
It’s important to note that Acamprosate Calcium is primarily used in the treatment of alcohol dependence . It helps people who are alcohol dependent abstain from drinking by restoring the natural balance of chemicals in the brain .
In research, Acamprosate Calcium is used to study its effects on neurotransmitters in the brain . It is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA) and is thought to work by targeting GABA and NMDA (N-methyl-D-aspartate) glutamatergic receptor activity .
Future Directions
Acamprosate Calcium is used for the maintenance of abstinence from alcohol in patients with alcohol dependence who are abstinent at treatment initiation . It should be used as part of a comprehensive management program that includes psychosocial support . Future research should target the definition of subgroups applying endophenotypic approaches, e.g., by detecting a hyperglutamatergic syndrome using MR spectroscopy .
properties
IUPAC Name |
calcium;3-[(2,2,2-trideuterioacetyl)amino]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEXQWVYZZXPJW-NIIDSAIPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10CaNO4S+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acamprosate-D6 Calcium |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.